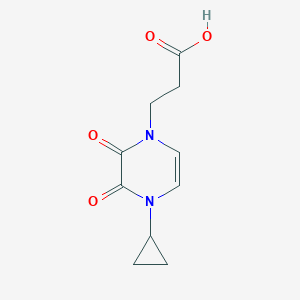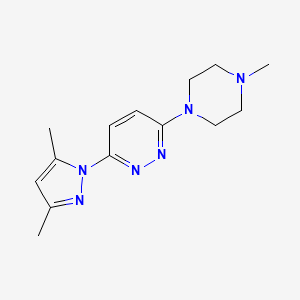![molecular formula C11H15ClN4O B6462123 2-phenyl-1,2,4,7-tetraazaspiro[4.4]nonan-3-one hydrochloride CAS No. 2549027-04-3](/img/structure/B6462123.png)
2-phenyl-1,2,4,7-tetraazaspiro[4.4]nonan-3-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenyl-1,2,4,7-tetraazaspiro[4.4]nonan-3-one hydrochloride is a chemical compound with a molecular formula of C11H15ClN4O and a molecular weight of 254.71 g/mol. This compound is a solid at room temperature and is primarily used for research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-1,2,4,7-tetraazaspiro[4.4]nonan-3-one hydrochloride involves a [3+2] cycloaddition reaction. This reaction typically involves nitrile imines and arylidenethiohydantoins as starting materials . The nitrile imines are generated in situ from hydrazonyl chlorides, and the reaction occurs at the C=C and C=S dipolarophiles in the thiohydantoin moiety . The reaction conditions are generally mild, and the yields are moderate to good .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-1,2,4,7-tetraazaspiro[4.4]nonan-3-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
2-phenyl-1,2,4,7-tetraazaspiro[4.4]nonan-3-one hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antitumor effects.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-phenyl-1,2,4,7-tetraazaspiro[4.4]nonan-3-one hydrochloride involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been shown to act as covalent inhibitors against KRAS G12C, a protein involved in cancer. The compound’s structure allows it to bind covalently to the target protein, thereby inhibiting its activity and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
1,3,7-Triazaspiro[4.4]nonane-2,4-dione: Another spirocyclic compound with similar structural features.
Thia-tetraazaspiro[4.4]nonenones: Compounds with sulfur atoms in the spirocyclic structure.
Uniqueness
2-phenyl-1,2,4,7-tetraazaspiro[4.4]nonan-3-one hydrochloride is unique due to its specific arrangement of nitrogen atoms in the spirocyclic structure. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
2-phenyl-1,2,4,7-tetrazaspiro[4.4]nonan-3-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O.ClH/c16-10-13-11(6-7-12-8-11)14-15(10)9-4-2-1-3-5-9;/h1-5,12,14H,6-8H2,(H,13,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPRCATVWQOXJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12NC(=O)N(N2)C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(2-{4-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]piperazin-1-yl}ethyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione](/img/structure/B6462049.png)
![methyl 3-[(methoxymethanethioyl)amino]-1-benzofuran-2-carboxylate](/img/structure/B6462058.png)
![6,12-dimethyl-2-oxa-6-azatricyclo[8.4.0.0^{3,8}]tetradeca-1(14),10,12-triene-3,9-diol](/img/structure/B6462072.png)

![14-methoxy-6-methyl-2-oxa-6-azatricyclo[8.4.0.0^{3,8}]tetradeca-1(14),10,12-triene-3,9-diol](/img/structure/B6462089.png)
![12-chloro-6-methyl-2-oxa-6-azatricyclo[8.4.0.0^{3,8}]tetradeca-1(14),10,12-triene-3,9-diol](/img/structure/B6462095.png)

![12-bromo-6-methyl-2-oxa-6-azatricyclo[8.4.0.0^{3,8}]tetradeca-1(14),10,12-triene-3,9-diol](/img/structure/B6462107.png)


![3-(2-{4-[2-(4-cyclohexylpiperazin-1-yl)-2-oxoethyl]piperazin-1-yl}ethyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione](/img/structure/B6462135.png)
![12,14-dibromo-6-methyl-2-oxa-6-azatricyclo[8.4.0.0^{3,8}]tetradeca-1(14),10,12-triene-3,9-diol](/img/structure/B6462137.png)
![5-propyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6462138.png)
![4-(aminomethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one hydrochloride](/img/structure/B6462143.png)
